molecular formula C18H27N5O2 B3850330 2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one

2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No. B3850330
M. Wt: 345.4 g/mol
InChI Key: KAOKWHQEOMODSX-UHFFFAOYSA-N
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Description

The compound “2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring. Pyrazoles can be synthesized through a variety of methods, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazoles, for example, can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are generally soluble in polar solvents due to the presence of nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyrazole derivatives have been found to inhibit certain enzymes, which could be a potential mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Some pyrazole derivatives are used in pharmaceuticals and are generally considered safe under specific dosages .

Future Directions

Future research could involve further exploration of the biological activities of this compound and its potential uses in medicine. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in the treatment of various diseases .

properties

IUPAC Name

2-butyl-8-(2-ethyl-5-methylpyrazole-3-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-4-6-7-15-19-17(25)18(20-15)8-10-22(11-9-18)16(24)14-12-13(3)21-23(14)5-2/h12H,4-11H2,1-3H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOKWHQEOMODSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCN(CC2)C(=O)C3=CC(=NN3CC)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 2
2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 3
2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 4
2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 5
Reactant of Route 5
2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 6
Reactant of Route 6
2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one

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